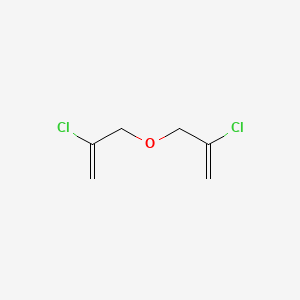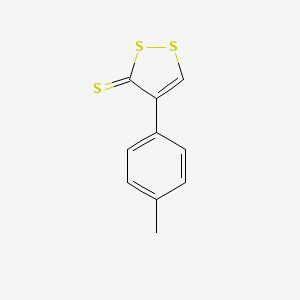
4-(4-Methylphenyl)dithiole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C10H8S3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)dithiole-3-thione typically involves the reaction of 4-methylphenyl-substituted precursors with sulfurizing agents. One common method includes the use of Lawesson’s reagent or elemental sulfur in the presence of a solvent like toluene . The reaction is usually carried out under reflux conditions to ensure complete sulfurization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
化学反应分析
Types of Reactions: 4-(4-Methylphenyl)dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Methylphenyl)dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: It is being investigated for its chemopreventive properties, especially in cancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The primary mechanism of action of 4-(4-Methylphenyl)dithiole-3-thione involves the activation of the Nrf2 signaling pathway. This leads to the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from oxidative stress and carcinogens . The compound also releases hydrogen sulfide (H2S), which acts as a signaling molecule in various physiological processes .
相似化合物的比较
Oltipraz: Another 1,2-dithiole-3-thione derivative known for its chemopreventive properties.
Anethole dithiolethione: Used as a saliva stimulant and has similar pharmacological activities.
Uniqueness: 4-(4-Methylphenyl)dithiole-3-thione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate the Nrf2 pathway and release H2S makes it particularly valuable in research focused on oxidative stress and cancer prevention .
属性
CAS 编号 |
3467-29-6 |
|---|---|
分子式 |
C10H8S3 |
分子量 |
224.4 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3 |
InChI 键 |
WZSFCQCPPNROON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSSC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
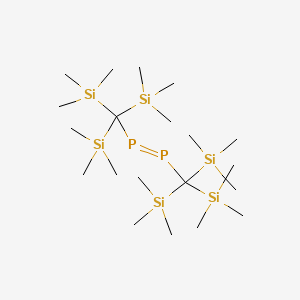
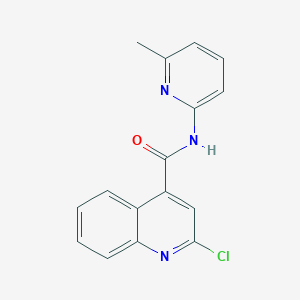
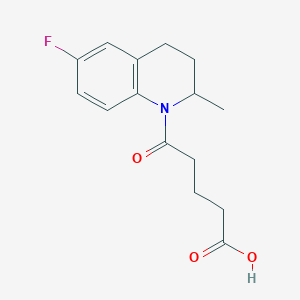
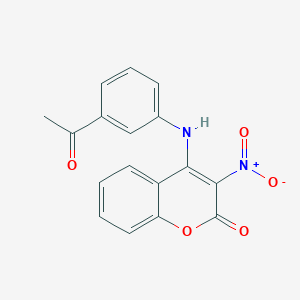

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
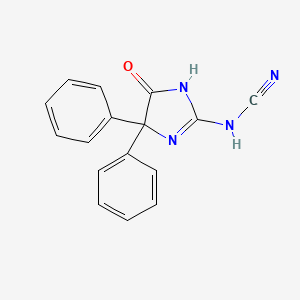
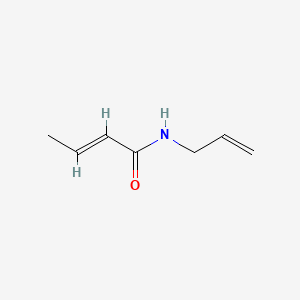
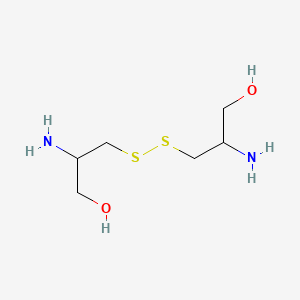
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)

